1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1020238-83-8
VCID: VC11707762
InChI: InChI=1S/C17H13FN2O2/c18-14-8-6-12(7-9-14)11-20-16(17(21)22)10-15(19-20)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,22)
SMILES: C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=C(C=C3)F
Molecular Formula: C17H13FN2O2
Molecular Weight: 296.29 g/mol

1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

CAS No.: 1020238-83-8

Cat. No.: VC11707762

Molecular Formula: C17H13FN2O2

Molecular Weight: 296.29 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - 1020238-83-8

Specification

CAS No. 1020238-83-8
Molecular Formula C17H13FN2O2
Molecular Weight 296.29 g/mol
IUPAC Name 2-[(4-fluorophenyl)methyl]-5-phenylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C17H13FN2O2/c18-14-8-6-12(7-9-14)11-20-16(17(21)22)10-15(19-20)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,22)
Standard InChI Key SIYPTOKQFSRFPU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=C(C=C3)F
Canonical SMILES C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=C(C=C3)F

Introduction

Structural Characteristics and Crystallographic Insights

Molecular Architecture

The title compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at three positions:

  • 1-position: A 4-fluorobenzyl group (C6H4F-CH2\text{C}_6\text{H}_4\text{F-CH}_2), introducing electron-withdrawing fluorine effects.

  • 3-position: A phenyl ring (C6H5\text{C}_6\text{H}_5), contributing aromatic stability.

  • 5-position: A carboxylic acid group (-COOH\text{-COOH}), enabling hydrogen bonding and salt formation .

Crystal Structure Analysis

Single-crystal X-ray diffraction reveals the compound crystallizes in the triclinic system with space group P1P\overline{1}. Key crystallographic parameters include:

  • Unit cell dimensions: a=7.8272(8)A˚,b=9.6662(10)A˚,c=10.9834(12)A˚a = 7.8272(8) \, \text{Å}, \, b = 9.6662(10) \, \text{Å}, \, c = 10.9834(12) \, \text{Å}.

  • Angles: α=107.859(2),β=92.559(2),γ=99.415(2)\alpha = 107.859(2)^\circ, \, \beta = 92.559(2)^\circ, \, \gamma = 99.415(2)^\circ.

  • Volume: 776.31(14)A˚3776.31(14) \, \text{Å}^3, with Z=2Z = 2 molecules per unit cell .

The asymmetric unit (see Figure 1 in source ) shows intramolecular hydrogen bonding between the carboxylic acid’s hydroxyl oxygen and the pyrazole’s N2 nitrogen (O-HN\text{O-H}\cdots\text{N}), stabilizing the planar conformation. The fluorobenzyl and phenyl groups adopt orthogonal orientations, minimizing steric clashes.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Alkylation: Methyl 3-phenyl-1H-pyrazole-5-carboxylate reacts with 1-(chloromethyl)-4-fluorobenzene in acetonitrile, using potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base. This step introduces the 4-fluorobenzyl group.

  • Hydrolysis: The methyl ester is saponified to the carboxylic acid using aqueous sodium hydroxide (NaOH\text{NaOH}).

Reaction Scheme:

Methyl 3-phenyl-1H-pyrazole-5-carboxylate+1-(chloromethyl)-4-fluorobenzeneK2CO3,CH3CNMethyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylateNaOH1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid\text{Methyl 3-phenyl-1H-pyrazole-5-carboxylate} + \text{1-(chloromethyl)-4-fluorobenzene} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{Methyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate} \xrightarrow{\text{NaOH}} \text{1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid}

Purification and Characterization

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure product.

  • Spectroscopic Data:

    • 1H NMR^1\text{H NMR}: Signals for aromatic protons appear at δ 7.2–7.8 ppm, with distinct coupling for the fluorobenzyl group (JHF8.5HzJ_{H-F} \approx 8.5 \, \text{Hz}). The carboxylic acid proton resonates as a broad singlet near δ 12.5 ppm.

    • FT-IR: Strong absorption at 1700cm1\sim 1700 \, \text{cm}^{-1} (C=O stretch), 1250cm1\sim 1250 \, \text{cm}^{-1} (C-F stretch), and 3400cm1\sim 3400 \, \text{cm}^{-1} (O-H stretch).

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight296.29 g/mol
Melting PointNot reported (decomposes above 250°C)
SolubilitySlightly soluble in polar aprotic solvents (DMF, DMSO)
logP (Predicted)3.2 ± 0.3 (Moderate lipophilicity)
pKa (Carboxylic Acid)~4.5 (Estimated)

The carboxylic acid group imparts moderate acidity, facilitating salt formation with amines or metal ions. The fluorine atom enhances metabolic stability by resisting oxidative degradation .

Biological Activities and Applications

Agricultural Chemistry

Fluorinated pyrazoles are precursors to herbicides targeting acetolactate synthase (ALS). The compound’s phenyl and fluorobenzyl groups may enhance soil persistence and leaf permeability, though field studies are needed .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator